![molecular formula C10H8BrN3O B1467162 1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1479918-25-6](/img/structure/B1467162.png)
1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
This compound is a derivative of 1,2,3-triazole, which is a class of heterocyclic compounds . The 1,2,3-triazole ring is a versatile scaffold that is present in a number of medicinal compounds . The bromophenyl group suggests that this compound could potentially be used in palladium-catalyzed coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would consist of a 1,2,3-triazole ring attached to a bromophenyl group via a methylene bridge. Unfortunately, without more specific information or an experimental study to refer to, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For instance, the presence of the bromine atom could potentially increase the compound’s reactivity and polarity .Scientific Research Applications
Drug Synthesis
The triazole ring is a common motif in pharmaceutical chemistry, and the presence of a 2-bromophenyl group can be leveraged in cross-coupling reactions to synthesize new compounds. This compound could serve as a precursor in the synthesis of benzimidazole derivatives, which are known for their therapeutic potential .
Antimicrobial Agents
Imidazole and triazole derivatives exhibit a wide range of biological activities, including antimicrobial properties. The compound could be modified to enhance its interaction with bacterial cell membranes or enzymes, leading to potential use as an antibacterial or antifungal agent .
Mechanism of Action
Target of Action
The compound contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. Triazole derivatives are known to exhibit a wide range of biological activities and are used in the development of various drugs . They can interact with various biological targets, but without specific studies on this compound, it’s hard to identify its primary targets.
Mode of Action
The mode of action of a compound depends on its structure and the biological target it interacts with. Triazole derivatives can interact with biological targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor sites, or disrupting cell membrane integrity . .
Biochemical Pathways
Without specific studies, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been found to affect various biochemical pathways, including those involved in inflammation, cancer, and infectious diseases .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(2-bromophenyl)methyl]triazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-10-4-2-1-3-8(10)5-14-6-9(7-15)12-13-14/h1-4,6-7H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWMLPYNLVYDGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(N=N2)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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